![molecular formula C13H14N2O5 B5122864 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide](/img/structure/B5122864.png)
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. Studies have shown that N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X can inhibit the activity of various enzymes and transcription factors involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, anti-inflammatory and anti-fibrotic effects, and modulation of various signaling pathways. Additionally, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has been shown to possess good pharmacokinetic properties, including high bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X is its versatility, as it can be easily synthesized and modified to suit specific experimental needs. Additionally, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has been shown to possess good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X is its relatively limited availability, which can make it difficult to conduct large-scale studies.
Future Directions
There are many potential future directions for the study of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X. One area of interest is the development of more potent and selective analogs of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X for use as anticancer agents. Additionally, there is potential for the use of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X in the development of new materials and organic synthesis strategies. Further studies are also needed to fully understand the mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X and its potential applications in various fields.
In conclusion, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X is a novel chemical compound that has shown promising results in various fields, including medicinal chemistry, material science, and organic synthesis. Its versatility, good pharmacokinetic properties, and potential applications make it an interesting compound for further study.
Synthesis Methods
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X can be synthesized through a multi-step process involving the reaction of 5-nitrophthalic acid with ethylene glycol to form 5-(2-hydroxyethoxy)-1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-(2-methoxyethoxy)ethylamine to yield N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells. Additionally, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has been shown to possess anti-inflammatory and anti-fibrotic properties, making it a potential candidate for the treatment of various inflammatory and fibrotic diseases.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-4-5-20-7-11(16)14-8-2-3-9-10(6-8)13(18)15-12(9)17/h2-3,6H,4-5,7H2,1H3,(H,14,16)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKMAYZSEAKHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide |
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